R214127, also known as R214127, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1 receptor) [, , , ]. It is widely used as a pharmacological tool in scientific research to investigate the role of mGlu1 receptors in various physiological and pathological processes.
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone is a compound belonging to the class of heterocyclic organic compounds, specifically pyranoquinolines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its structure features a pyranoquinoline moiety which is known for various pharmacological properties.
The synthesis of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone can be achieved through several methods. One notable approach involves the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione with 2-bromo-1-phenylethanone in ethanol. The reaction conditions typically include refluxing the mixture for approximately two hours, followed by cooling and filtration to obtain the solid product. The compound can then be recrystallized from ethanol to achieve purity .
In another method, the use of Biginelli-type reactions has been explored for synthesizing related compounds. These reactions involve a one-pot condensation of aldehydes, urea or thiourea, and beta-keto esters under specific conditions that can include microwave irradiation to enhance yields and reduce reaction times .
The molecular structure of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone includes a complex arrangement of rings that contribute to its chemical properties. The compound's formula is with a molecular weight of approximately 239.30 g/mol. The structure features:
The dihedral angles and bond lengths within the structure suggest a planar configuration that may facilitate interactions with biological targets. For example, bond lengths such as and are consistent with typical values found in related heterocycles, indicating stability in its conformation .
The compound engages in various chemical reactions typical for ketones and heterocycles. It can participate in nucleophilic additions due to the electrophilic nature of the carbonyl group in the phenylethanone part of its structure. Furthermore, the nitrogen atoms in the quinoline moiety can act as nucleophiles or bases in reactions involving electrophiles.
Reactions such as oxidation or reduction may also be applicable depending on substituents present on the aromatic rings or within the heterocyclic system. Additionally, substitution reactions at the nitrogen atom could lead to derivatives with altered biological activity .
The mechanism of action for 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone is not fully elucidated but may involve interactions with specific biological receptors or enzymes. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems or exhibit anti-inflammatory properties.
For instance, it may act as an allosteric modulator at metabotropic glutamate receptors, influencing synaptic transmission and neuronal excitability. This interaction could be mediated through conformational changes induced by binding at allosteric sites, thereby altering receptor activity without directly competing with endogenous ligands .
The physical properties of 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone include:
Chemical properties include its reactivity as a ketone and potential for forming hydrogen bonds due to the presence of nitrogen atoms. The stability under various pH conditions suggests it can maintain its integrity in biological systems.
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone has potential applications in:
Research continues into optimizing its synthesis and exploring its biological activities further to establish therapeutic uses.
The construction of the pyrano[2,3-b]quinoline core demands precise sequential reactions. A robust approach employs the Wittig reaction as a key step, wherein o-nitrobenzaldehydes react with phosphorane reagents (e.g., ethyl 2-(triphenylphosphoranylidene)propanoate) to yield (E)-ethyl-α-(2-methylprop-2-en-1-yl)-2-nitrocinnamates. Subsequent acid-mediated cyclization using polyphosphoric acid (PPA) effects ring closure to form the dihydropyran framework [10]. Final reductive cyclization of the nitro group with Fe/HCl completes the quinoline ring, delivering the target scaffold in yields exceeding 70% [10]. Alternatively, a domino reductive cyclization streamlines this process into a single pot, enhancing atom economy and reducing purification steps [10].
Critical structural optimizations include:
Starting Material | Key Step | Cyclization Method | Final Yield (%) |
---|---|---|---|
o-Nitrobenzaldehyde | Wittig olefination | PPA/Fe/HCl | 65–72 |
o-Nitrobenzaldehyde | Wittig olefination | Domino reductive cyclization | 78–85 |
Bromo-substituted quinoline | Suzuki coupling | Pd-catalyzed acylation | 60–68 |
The Biginelli reaction—a three-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives—provides a convergent route to dihydropyrimidinone (DHPM) scaffolds. Though not directly applicable to unmodified pyranoquinolines, Atwal-modified Biginelli protocols enable access to analogous structures. Here, O-methylisourea replaces urea, reacting with pre-formed α-benzylidene β-keto esters under basic conditions to yield dihydropyrimidines with C7 ketone side chains [3]. This method tolerates electron-rich and electron-deficient aryl aldehydes, permitting structural variations at the quinoline’s C4 position [3].
Notable optimizations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7